2,2-Difluoro-5-methylmorpholine hydrochloride
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Overview
Description
2,2-Difluoro-5-methylmorpholine hydrochloride is a chemical compound with the molecular formula C5H9F2NO·HCl It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two fluorine atoms and a methyl group on the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-5-methylmorpholine hydrochloride typically involves the fluorination of 5-methylmorpholine. One common method is the reaction of 5-methylmorpholine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-5-methylmorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of difluoro-5-methylmorpholine oxides.
Reduction: Formation of 5-methylmorpholine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
2,2-Difluoro-5-methylmorpholine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-5-methylmorpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site or modulate receptor function by binding to specific receptor sites.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoromorpholine: Lacks the methyl group present in 2,2-Difluoro-5-methylmorpholine hydrochloride.
5-Methylmorpholine: Lacks the fluorine atoms present in this compound.
2,2-Difluoro-4-methylmorpholine: Similar structure but with the methyl group at a different position.
Uniqueness
This compound is unique due to the specific positioning of the fluorine atoms and the methyl group on the morpholine ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
2803856-69-9 |
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Molecular Formula |
C5H10ClF2NO |
Molecular Weight |
173.59 g/mol |
IUPAC Name |
2,2-difluoro-5-methylmorpholine;hydrochloride |
InChI |
InChI=1S/C5H9F2NO.ClH/c1-4-2-9-5(6,7)3-8-4;/h4,8H,2-3H2,1H3;1H |
InChI Key |
UEQWDGCKZIXMEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(CN1)(F)F.Cl |
Origin of Product |
United States |
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